molecular formula C11H15N3O B6362273 2-Methyl-1-(pyridine-3-carbonyl)piperazine CAS No. 1240570-13-1

2-Methyl-1-(pyridine-3-carbonyl)piperazine

Cat. No.: B6362273
CAS No.: 1240570-13-1
M. Wt: 205.26 g/mol
InChI Key: DAFABFXFKRNBQS-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridine-3-carbonyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridine-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with pyridine-3-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridine-2-carbonyl)piperazine
  • 2-Methyl-1-(pyridine-4-carbonyl)piperazine
  • 2-Methyl-1-(pyrazine-2-carbonyl)piperazine

Uniqueness

2-Methyl-1-(pyridine-3-carbonyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine-3-carbonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-7-13-5-6-14(9)11(15)10-3-2-4-12-8-10/h2-4,8-9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFABFXFKRNBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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